(2S,3S)-2-Ethenyloxolane-3-carbonitrile
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Overview
Description
(2S,3S)-2-Ethenyloxolane-3-carbonitrile is an organic compound characterized by its oxolane ring structure with a nitrile group and an ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Ethenyloxolane-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a diethyl L-tartrate.
Bromination: The precursor undergoes bromination using hydrobromic acid in acetic acid to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate.
Cyclization: The brominated intermediate is then cyclized to form the oxolane ring structure.
Nitrile Formation: Finally, the nitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Ethenyloxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or sodium methoxide are employed under mild conditions.
Major Products Formed
Oxidation: Oxolane derivatives with hydroxyl or carbonyl groups.
Reduction: Amino-oxolane derivatives.
Substitution: Various substituted oxolane compounds depending on the nucleophile used.
Scientific Research Applications
(2S,3S)-2-Ethenyloxolane-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Ethenyloxolane-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The oxolane ring provides structural stability and influences the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Chloro-3-hydroxy ester: Similar in structure but with a chloro group instead of a nitrile group.
(2S,3S)-2-Bromo-3-hydroxy ester: Another similar compound with a bromo group.
Uniqueness
(2S,3S)-2-Ethenyloxolane-3-carbonitrile is unique due to its ethenyl substituent and nitrile group, which confer distinct reactivity and potential for diverse applications compared to its halogenated counterparts.
Properties
IUPAC Name |
(2S,3S)-2-ethenyloxolane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7-6(5-8)3-4-9-7/h2,6-7H,1,3-4H2/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEOSWBPNQYGLQ-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(CCO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](CCO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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